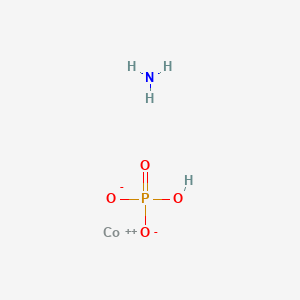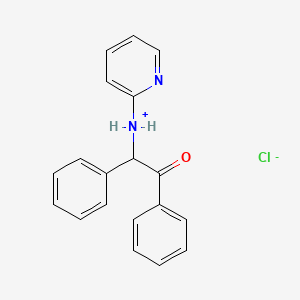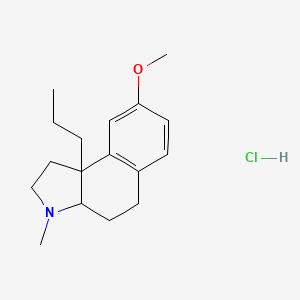![molecular formula C12H9N3O2S2 B13823283 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B13823283.png)
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine analogs, which are crucial in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)benzoic acids with acetic anhydride . This reaction proceeds through intramolecular acylation at the N-1 atom of the pyrimidinone part of the molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the thieno[2,3-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acylation, various oxidizing agents for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation reactions typically yield acylated derivatives of the original compound .
Scientific Research Applications
2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its unique combination of the thieno[2,3-d]pyrimidine core with the acetamide group, which can lead to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H9N3O2S2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C12H9N3O2S2/c13-9(16)4-15-6-14-11-10(12(15)17)7(5-19-11)8-2-1-3-18-8/h1-3,5-6H,4H2,(H2,13,16) |
InChI Key |
WJWWJNLCMMVPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)

![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)

![2,5-Diazabicyclo[2.2.1]heptane,2-(6-methyl-3-pyridinyl)-,(1S,4S)-(9CI)](/img/structure/B13823286.png)
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
